molecular formula C11H16O2 B1626616 1-(Benzyloxy)-2-methylpropan-2-ol CAS No. 91968-72-8

1-(Benzyloxy)-2-methylpropan-2-ol

Cat. No. B1626616
CAS RN: 91968-72-8
M. Wt: 180.24 g/mol
InChI Key: FNGALCZPIXXLGT-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like NMR, IR, UV-Vis, etc., to elucidate the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Chemical Synthesis and Reactivity

1-(Benzyloxy)-2-methylpropan-2-ol demonstrates significant utility in chemical synthesis. It can be used to convert alcohols into benzyl ethers through a process involving stable, neutral organic salts like 2-Benzyloxy-1-methylpyridinium triflate. This process is characterized by good to excellent yields across a wide range of alcohols (Poon & Dudley, 2006).

Catalysis and Chemical Reactions

The compound also plays a role in the hydrocarbonylation of prop-2-ene-1-ol, catalyzed by rhodium triethylphosphine complexes. This leads to the production of substances like butane-1,4-diol and 2-methylpropan-1-ol, providing insights into complex chemical reaction mechanisms (Simpson et al., 1996).

Thermodynamic Properties

Research into the thermodynamic properties of 1-(Benzyloxy)-2-methylpropan-2-ol has been conducted. Studies focus on the excess molar enthalpies of this compound with various aromatic hydrocarbons, providing valuable data for understanding its behavior in different chemical environments (Bhardwaj et al., 1998).

Electrochemical Properties

In electrochemical research, benzyloxy-functionalized diiron 1,3-propanedithiolate complexes relevant to the active site of [FeFe]-hydrogenases have been synthesized and characterized. These complexes have potential implications for understanding and harnessing electrochemical reactions in biological systems (Song et al., 2012).

Biofuel Production

1-(Benzyloxy)-2-methylpropan-2-ol is also significant in biofuel research. Engineered enzymes have enabled the anaerobic production of 2-methylpropan-1-ol (isobutanol), a promising biofuel, in Escherichia coli, showcasing the potential of this compound in renewable energy applications (Bastian et al., 2011).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and any improvements that could be made in its synthesis or use .

properties

IUPAC Name

2-methyl-1-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGALCZPIXXLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543851
Record name 1-(Benzyloxy)-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-methylpropan-2-ol

CAS RN

91968-72-8
Record name 1-(Benzyloxy)-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Estrada, BK Chan, C Baker-Glenn… - Journal of medicinal …, 2014 - ACS Publications
Leucine-rich repeat kinase 2 (LRRK2) has drawn significant interest in the neuroscience research community because it is one of the most compelling targets for a potential disease-…
Number of citations: 124 pubs.acs.org

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